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molecular formula C14H13N3O3S B8647267 5-(4-Acetamidothiophenoxy)-2-nitroaniline

5-(4-Acetamidothiophenoxy)-2-nitroaniline

Cat. No. B8647267
M. Wt: 303.34 g/mol
InChI Key: PZQALCYFGACCLO-UHFFFAOYSA-N
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Patent
US06960688B2

Procedure details

Sodium (0.269 g) was added to ethanol (20 ml) and the resultant solution was allowed to cool to ambient temperature and 4-acetamidothiophenol (1.94 g) was added. The mixture was stirred for 5 minutes and 5-chloro-2-nitroaniline (2 g) was added. The mixture was then heated under reflux under argon for 3 hours and allowed to cool. The resultant solid was collected by filtration, washed with ethanol then dried to give the title compound (2.46 g) as a solid. NMR: 2.05 (s, 3H), 6.3 (dd, 1H), 6.6 (s, 1H), 7.4 (brs, 2H), 7.5 (d, 2H), 7.7 (d, 2H), 7.9 (d, 1H); MS (ESP+): 304 (M+H)+.
Quantity
0.269 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([SH:12])=[CH:8][CH:7]=1)(=[O:4])[CH3:3].Cl[C:14]1[CH:15]=[CH:16][C:17]([N+:21]([O-:23])=[O:22])=[C:18]([CH:20]=1)[NH2:19]>C(O)C>[NH2:19][C:18]1[CH:20]=[C:14]([S:12][C:9]2[CH:10]=[CH:11][C:6]([NH:5][C:2](=[O:4])[CH3:3])=[CH:7][CH:8]=2)[CH:15]=[CH:16][C:17]=1[N+:21]([O-:23])=[O:22] |^1:0|

Inputs

Step One
Name
Quantity
0.269 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1.94 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under argon for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resultant solid was collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
then dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(C=CC(=C1)SC1=CC=C(C=C1)NC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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